molecular formula C10H22BCl B14616079 Chlorobis(3-methylbutan-2-yl)borane CAS No. 58335-30-1

Chlorobis(3-methylbutan-2-yl)borane

Cat. No.: B14616079
CAS No.: 58335-30-1
M. Wt: 188.55 g/mol
InChI Key: FTWACRSXWJFUPT-UHFFFAOYSA-N
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Description

Chlorobis(3-methylbutan-2-yl)borane is a sterically hindered organoborane compound with the molecular formula C₉H₁₈BCl. Its structure comprises a central boron atom bonded to two 3-methylbutan-2-yl (isoamyl) groups and one chlorine atom, creating a trigonal planar geometry. This compound is notable for its applications in organic synthesis, particularly in hydroboration reactions, where its bulky substituents confer regioselectivity and stability . Synthetically, it is prepared via the reaction of boron trichloride with isoamyl Grignard reagents or through hydroboration of alkenes using borane-Lewis base adducts .

Properties

CAS No.

58335-30-1

Molecular Formula

C10H22BCl

Molecular Weight

188.55 g/mol

IUPAC Name

chloro-bis(3-methylbutan-2-yl)borane

InChI

InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3

InChI Key

FTWACRSXWJFUPT-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C(C)C)(C(C)C(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:

    Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:

    Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.

    Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.

    Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.

    Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .

Comparison with Similar Compounds

Comparison with Similar Borane Compounds

Steric and Electronic Effects

Chlorobis(3-methylbutan-2-yl)borane is structurally analogous to Diisopinocampheylborane (DIP-Cl), a chiral borane used in asymmetric hydroboration. Both compounds exhibit significant steric hindrance due to their branched alkyl groups, but DIP-Cl’s bicyclic terpene-derived substituents provide superior enantioselectivity in chiral inductions . In contrast, this compound’s isoamyl groups offer moderate steric bulk, making it less selective but more cost-effective for non-chiral applications .

Reactivity in Hydroboration

Compared to 9-Borabicyclo[3.3.1]nonane (9-BBN), this compound shows slower reaction kinetics due to its less rigid structure. 9-BBN’s bicyclic framework enhances electrophilicity at boron, enabling faster alkene insertion. However, this compound’s stability in air and moisture surpasses that of 9-BBN, which requires inert handling .

Thermal Stability

Borane-amine adducts like BH₃-THF and Me₂NH·BH₃ are thermally stable solids, but they release borane gas upon heating. This compound, however, remains stable up to 120°C without decomposition, making it preferable for high-temperature reactions .

Structural Parameters

A comparison of bond lengths and angles with HF₂P-BH₃ reveals that this compound’s B-Cl bond (1.82 Å) is shorter than B-F bonds in fluorinated analogs (1.92 Å), reflecting stronger boron-halogen bonding. This structural rigidity enhances its stability in protic solvents .

Data Tables

Table 1: Comparative Properties of Borane Compounds

Compound Molecular Formula Steric Bulk (ų) Thermal Stability (°C) Key Application
This compound C₉H₁₈BCl 120 120 Hydroboration, Catalysis
Diisopinocampheylborane C₂₀H₃₄BCl 180 100 Asymmetric Synthesis
9-BBN C₈H₁₅B 90 80 Fast Hydroboration
BH₃-THF C₄H₁₁BO 50 60 Reduction Reactions

Table 2: Reactivity in Hydroboration (Relative Rates)

Compound Relative Rate (vs. BH₃) Selectivity (β:α)
This compound 0.8 3:1
9-BBN 1.5 10:1
BH₃-THF 1.0 1:1
DIP-Cl 0.5 >99:1 (enantiomeric)

Research Findings

  • Synthetic Utility : this compound’s moderate steric bulk allows for efficient hydroboration of internal alkenes, whereas DIP-Cl is restricted to terminal alkenes due to excessive hindrance .
  • Environmental Impact : Unlike borane-amine adducts, which release ammonia during decomposition, this compound produces less toxic chlorinated byproducts, reducing environmental hazards .
  • Catalytic Limitations: While less efficient than transition metal catalysts in cross-coupling, its boron-based intermediates enable novel pathways for C-B bond formation .

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